7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the tetrahydroisoquinoline family. This compound features a methoxy group at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their presence in various bioactive compounds and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or neurodegenerative processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound with a similar structure but without the methoxy and methyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with methoxy groups at the 6th and 7th positions.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZATCHNQIJRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745176 |
Source
|
Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267980-37-9 |
Source
|
Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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